molecular formula C10H18ClNO2 B1591190 1-Boc-2-Chloromethylpyrrolidine CAS No. 1142400-61-0

1-Boc-2-Chloromethylpyrrolidine

Cat. No. B1591190
M. Wt: 219.71 g/mol
InChI Key: KTDOGEILJSFSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-2-Chloromethylpyrrolidine is a chemical compound with the IUPAC name tert-butyl (2S)-2-(chloromethyl)-1-pyrrolidinecarboxylate . It has a molecular weight of 219.71 and is a colorless liquid .


Synthesis Analysis

The synthesis of N-Boc-protected pyrrolidines like 1-Boc-2-Chloromethylpyrrolidine can be achieved via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides . This process generally results in high levels of diastereoselectivity .


Molecular Structure Analysis

The molecular structure of 1-Boc-2-Chloromethylpyrrolidine is represented by the linear formula C10H18ClNO2 . The InChI code for this compound is 1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m0/s1 .


Chemical Reactions Analysis

The Boc group in 1-Boc-2-Chloromethylpyrrolidine can be deprotected using trifluoroacetic acid (TFA) . The reaction involves protonation of the tert-butyl carbamate, loss of the tert-butyl cation, and decarboxylation of the resulting carbamic acid to yield the free amine .


Physical And Chemical Properties Analysis

1-Boc-2-Chloromethylpyrrolidine is a colorless liquid . It has a molecular weight of 219.71 .

properties

IUPAC Name

tert-butyl 2-(chloromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDOGEILJSFSSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590991
Record name tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate

CAS RN

1142400-61-0
Record name tert-Butyl 2-(chloromethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-2-Chloromethylpyrrolidine
Reactant of Route 2
1-Boc-2-Chloromethylpyrrolidine
Reactant of Route 3
Reactant of Route 3
1-Boc-2-Chloromethylpyrrolidine
Reactant of Route 4
Reactant of Route 4
1-Boc-2-Chloromethylpyrrolidine
Reactant of Route 5
Reactant of Route 5
1-Boc-2-Chloromethylpyrrolidine
Reactant of Route 6
Reactant of Route 6
1-Boc-2-Chloromethylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.